molecular formula C16H12N4O2 B4165191 2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE

2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE

Cat. No.: B4165191
M. Wt: 292.29 g/mol
InChI Key: NIQHTHYJVRYMFT-UHFFFAOYSA-N
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Description

2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE is an organic compound that belongs to the class of phthalonitriles This compound is characterized by the presence of a nitro group and a dimethylphenylamino group attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE typically involves the reaction of 4-nitrophthalonitrile with 3,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the dimethylphenylamino group can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the dimethylphenylamino group can be oxidized to form corresponding quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-[(3,5-dimethylphenyl)amino]-5-aminophthalonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dimethylphenyl)amino]phthalonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-nitrophthalonitrile: Lacks the dimethylphenylamino group, which may affect its interaction with biological targets.

    3,5-dimethylaniline: A simpler compound that serves as a precursor in the synthesis of 2-CYANO-4-(3,5-DIMETHYLANILINO)-5-NITROPHENYL CYANIDE.

Uniqueness

This compound is unique due to the presence of both the nitro group and the dimethylphenylamino group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylanilino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-10-3-11(2)5-14(4-10)19-15-6-12(8-17)13(9-18)7-16(15)20(21)22/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQHTHYJVRYMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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